N-(3,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide is a chemical compound classified as an organic nitrogen compound, specifically within the subclass of amines. It falls under the broader category of dialkylarylamines, which are characterized by having an amino group linked to two aliphatic chains and one aromatic group. This compound has garnered attention in scientific research due to its potential pharmacological applications, although its specific pharmacological actions remain largely unknown .
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, where it is often listed with details regarding its molecular structure and properties. Its molecular formula is , and it has a molecular weight of approximately 219.29 g/mol.
The synthesis of N-(3,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide typically involves multi-step organic reactions. A common approach includes:
These steps can be optimized using various techniques, including ultrasound-assisted synthesis, which has been shown to enhance reaction rates and yields compared to traditional methods .
The reaction conditions often include solvents such as dichloromethane or ethanol, and bases like triethylamine may be used to facilitate the acylation process. The reaction temperature and time can vary depending on the specific method employed.
N-(3,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide features a morpholine ring attached to an acetamide functional group with a 3,5-dimethylphenyl substituent. The structural formula can be represented as follows:
The compound's structural data can be represented using various notations:
CC(C)c1ccc(cc1)C(=O)N2CCOCC2
InChI=1S/C13H17N2O/c1-9(2)11-6-4-10(5-7-11)8(15)14-12-3-13(14)16/h4-7H,9H2,1-3H3
N-(3,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide can undergo several types of chemical reactions:
These reactions are essential for modifying the compound's structure for potential therapeutic applications.
The reactivity of N-(3,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide allows for further derivatization, which can enhance its biological activity or alter its pharmacokinetic properties.
While specific mechanisms of action for N-(3,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide are not fully elucidated, it is believed that compounds in this class may interact with biological pathways involving phosphoinositide signaling. This pathway is crucial for cellular processes such as growth, survival, and motility. The modulation of phosphoinositide signaling could influence leukocyte chemotaxis and inflammatory responses .
N-(3,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide typically exhibits:
The chemical properties include stability under standard laboratory conditions but may vary depending on environmental factors such as pH and temperature.
Relevant data regarding melting point or boiling point is often not readily available but can be determined through experimental methods.
N-(3,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide has potential applications in scientific research, particularly in medicinal chemistry and drug development. It may serve as a lead compound for developing new therapeutic agents targeting various diseases including cancer due to its structural similarity to known bioactive molecules . Further studies are required to explore its efficacy and safety in clinical settings.
The synthesis of N-(3,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide (CAS 329079-41-6, C₁₄H₂₀N₂O₂) relies on sequential functionalization of the morpholine and aniline precursors. A representative three-step pathway begins with nucleophilic substitution between 4-(2-chloroacetyl)morpholine and 3,5-dimethylaniline under reflux in acetonitrile, achieving 68% yield after 12 hours . Alternative routes employ in situ activation of acetic acid derivatives, where 2-chloroacetic acid is first condensed with morpholine to form 2-(morpholin-4-yl)acetic acid, followed by carbodiimide-mediated coupling with 3,5-dimethylaniline [4].
Critical challenges include regioselectivity during amide bond formation and purification of the acetamide product from residual amines. Column chromatography (silica gel, ethyl acetate/hexane 3:7) remains essential for isolating the target compound with >95% purity, as confirmed by HPLC . Structural analogs like N-(2,5-dimethylphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide (CAS 941989-26-0) require additional steps, such as O-alkylation prior to amidation, reducing overall yields to 45–60% [4].
Table 1: Comparative Synthesis Routes for Morpholine-Acetamide Derivatives
Precursor Combination | Reaction Conditions | Yield (%) | Purity (%) | |
---|---|---|---|---|
3,5-Dimethylaniline + 4-(2-chloroacetyl)morpholine | Reflux, CH₃CN, 12 h | 68 | 95.2 | |
2-(Morpholin-4-yl)acetic acid + 3,5-Dimethylaniline | DCC, RT, 24 h | 75 | 98.1 | |
2-(4-Isobutylphenyl)propanoic acid → Triazole intermediate | Ultrasound, 45°C, 80 min | 89 | 97.5 | [9] |
Quinolin-8-ol derivative + Bromoacetamide | K₂CO₃, DMF, 60°C | 52 | 94.8 | [4] |
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level elucidate the energetics of amide bond formation in N-(3,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide synthesis. Transition state barriers for carbodiimide-mediated coupling are 18.7 kcal/mol, while nucleophilic acyl substitution exhibits a lower barrier of 12.3 kcal/mol, rationalizing the preference for activated ester intermediates [5]. Molecular dynamics simulations further reveal:
Docking studies against biological targets like protein kinase B (Akt) show that derivatives with ortho-methyl substitutions (e.g., N-(2,6-dimethylphenyl) analogs) exhibit binding affinities of −176.749 kcal/mol due to hydrophobic pocket complementarity [5] [9]. Virtual screening of 120 derivatives identified steric bulk and log P values (2.8–3.2) as critical determinants of synthetic feasibility and bioactivity [2] [9].
Table 3: Computational Predictions for Key Derivatives
Derivative Structure | Computed ΔG (kcal/mol) | Experimental Yield (%) | Predicted log P | Primary Molecular Target | |
---|---|---|---|---|---|
N-(3,5-Dimethylphenyl)-2-(morpholin-4-yl)acetamide | −8.2 | 68 | 1.2 | N/A | |
N-(2,6-Dimethylphenyl) analog | −176.749 | 76 | 2.9 | Akt kinase | [5] [9] |
Hexahydroquinazolin-4-yl-thioacetamide | −170.066 | 41 | 3.1 | c-kit tyrosine kinase | [2] |
Triazole-coupled acetamide (7f) | −176.152 | 89 | 3.0 | Akt kinase | [9] |
Coupling agents critically govern the efficiency and stereoselectivity of the final amidation step in N-(3,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide synthesis. Dicyclohexylcarbodiimide (DCC) remains prevalent but generates insoluble dicyclohexylurea byproducts, complicating purification. Alternatives include:
Mechanistic studies confirm that coupling agents facilitate in situ formation of O-acylisourea intermediates, which undergo nucleophilic attack by 3,5-dimethylaniline. Kinetic analyses reveal second-order dependence on amine concentration when using DCC, underscoring the role of base additives (e.g., DMAP) in accelerating acylation [4] [9].
Table 4: Performance Metrics of Amide Coupling Agents
Coupling Agent | Reaction Time (h) | Yield (%) | Byproduct Solubility | Racemization Risk (%) | |
---|---|---|---|---|---|
DCC | 12 | 75 | Insoluble | 1.2 | |
HATU | 2 | 92 | High | <0.1 | [4] |
CDI | 4 | 85 | High | 0.8 | [9] |
T3P | 3 | 78 | Moderate | 0.5 | [5] |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: